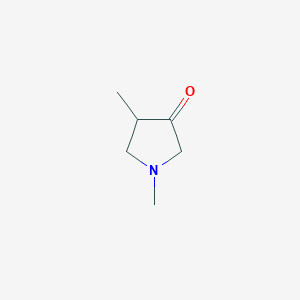
1,4-Dimethylpyrrolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethylpyrrolidin-3-one is a chemical compound with the molecular formula C6H11NO . It is a member of the pyrrolidine class of compounds, which are five-membered nitrogen heterocycles .
Molecular Structure Analysis
The molecular structure of 1,4-Dimethylpyrrolidin-3-one is characterized by a five-membered pyrrolidine ring. The ring’s non-planarity allows for increased three-dimensional coverage, a phenomenon known as “pseudorotation”. This structure also contributes to the molecule’s stereochemistry .Chemical Reactions Analysis
While specific chemical reactions involving 1,4-Dimethylpyrrolidin-3-one are not detailed in the literature, pyrrolidine compounds are known to participate in various chemical reactions. For instance, they can undergo 1,3-dipolar cycloaddition reactions .Applications De Recherche Scientifique
Organocatalysis and Asymmetric Synthesis
"1,4-Dimethylpyrrolidin-3-one" derivatives have been explored for their potential in organocatalysis, particularly in facilitating asymmetric Michael addition reactions. These compounds serve as effective organocatalysts, leading to products with good to high yield and excellent enantioselectivities. The study of 1D and 2D nuclear magnetic resonance (NMR) experiments aids in understanding the catalyzing mechanism and provides reference for assignments of similar chemicals (Cui Yan-fang, 2008).
Synthesis and Structural Analysis
Research has focused on synthesizing polysubstituted pyrrolidines linked to 1,2,3-triazoles, highlighting the structural versatility of pyrrolidine derivatives. These compounds exhibit significant in vitro anti-proliferative activities against human prostate cancer cells. The use of density functional theory (DFT) studies alongside crystal structure analysis has provided insights into their stereochemistry and reactivity parameters (Tuncay Ince et al., 2020).
Drug Development and Pharmacokinetics
The synthesis of N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine showcases the intermediate role of pyrrolidine derivatives in developing pharmaceuticals, such as antibiotics for veterinary use. This research underscores the importance of stereochemistry in drug synthesis and the development of efficient, practical processes (T. Fleck et al., 2003).
Fluorescent Molecules and Probes
Pyrrolidine derivatives are key intermediates in synthesizing fluorescent molecules like BODIPY and pharmaceuticals such as tyrosine kinase inhibitors. Traditional and improved synthetic methods contribute to the development of these molecules, with potential applications in imaging and therapy (G. Meng et al., 2011).
Antioxidant Activity
Research on deferiprone-cyclodextrin conjugates and their iron(III) complexes, involving 3-hydroxy-1,2-dimethylpyridin-4(1H)-one (deferiprone), elucidates the role of pyrrolidine derivatives in mitigating iron overload and protecting against oxidative stress. The study of their physicochemical properties and antioxidant activity highlights the therapeutic potential of these compounds (A. Puglisi et al., 2012).
Safety And Hazards
Propriétés
IUPAC Name |
1,4-dimethylpyrrolidin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-5-3-7(2)4-6(5)8/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVSNVPJRHQGOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dimethylpyrrolidin-3-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(Difluoromethoxy)-3,5-dimethoxyphenyl]ethanamine;hydrochloride](/img/structure/B2808073.png)
![1-(2,5-dimethylbenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2808077.png)
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-oxoazepan-1-yl)acetate](/img/structure/B2808078.png)

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2808080.png)
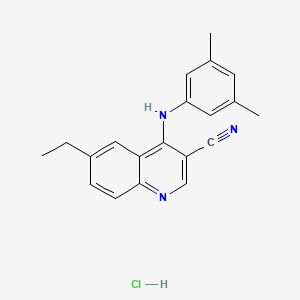
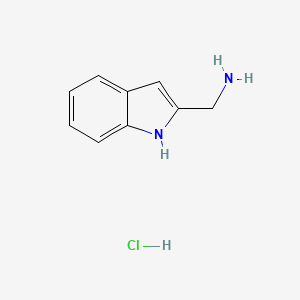
![(1R,3r,6s,8S)-4-Oxatricyclo[4.3.1.13,8]undecan-5-one](/img/no-structure.png)
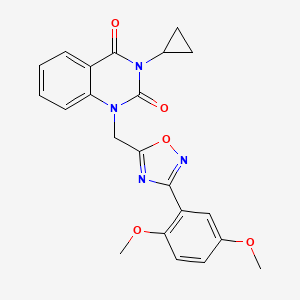
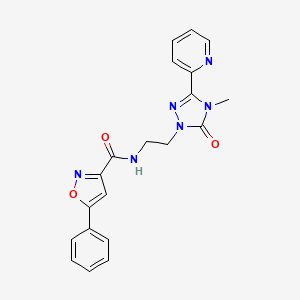
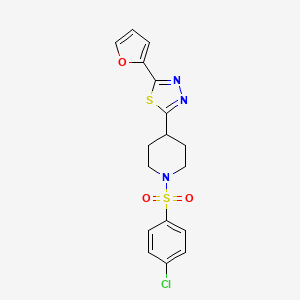
![2-(2-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2808090.png)

![(E)-4-(N-butyl-N-methylsulfamoyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808092.png)